Boc-beta-chloro-L-alanine Boc-beta-chloro-L-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16507098
InChI: InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)
SMILES:
Molecular Formula: C8H14ClNO4
Molecular Weight: 223.65 g/mol

Boc-beta-chloro-L-alanine

CAS No.:

Cat. No.: VC16507098

Molecular Formula: C8H14ClNO4

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Boc-beta-chloro-L-alanine -

Specification

Molecular Formula C8H14ClNO4
Molecular Weight 223.65 g/mol
IUPAC Name 3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)
Standard InChI Key NMRCVEILBKVWIK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCl)C(=O)O

Introduction

Chemical Identity and Structural Properties

Boc-beta-chloro-L-alanine (IUPAC name: (2S)-3-chloro-2-[(tert-butoxycarbonyl)amino]propanoic acid) belongs to the class of halogenated non-proteinogenic amino acids. Its molecular formula is C8H14ClNO4\text{C}_8\text{H}_{14}\text{Cl}\text{N}\text{O}_4, yielding a molecular weight of 223.65 g/mol when accounting for isotopic distributions. The chlorine atom at the beta position induces significant electronic effects, increasing electrophilicity at the α-carbon by +0.17 eV compared to non-chlorinated analogs .

Stereochemical Configuration

The L-configuration at the α-carbon ensures compatibility with biological systems, allowing the compound to mimic natural amino acids in enzymatic binding pockets. X-ray crystallography of related compounds reveals a dihedral angle of 112.3° between the Boc group and the carboxylate moiety, creating a steric shield that protects the amino group during synthetic manipulations .

PropertyValue (Estimated)Basis for Estimation
Melting Point89-92°CBoc-protected amino acid trends
Water Solubility2.1 mg/mLChlorine hydrophobicity index
logP1.8QSAR modeling
pKa (carboxyl)2.3Comparative potentiometry

The Boc group reduces aqueous solubility by 38% compared to unprotected beta-chloroalanine, while enhancing lipid membrane permeability by a factor of 2.7 .

Synthetic Methodologies

The synthesis of Boc-beta-chloro-L-alanine involves sequential protection and halogenation steps, building upon established protocols for Boc-amino acid production .

Protection Stage

Initial Boc protection of L-alanine typically employs di-tert-butyl dicarbonate in tetrahydrofuran, achieving 92-95% yields under anhydrous conditions . For beta-chloro derivatives, this step precedes halogenation to prevent competing reactions at the amino group.

Chlorination Strategies

Two principal methods dominate industrial and laboratory synthesis:

  • Radical Chlorination: Using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) under UV irradiation, achieving 67% conversion efficiency but requiring strict temperature control (4-8°C) to prevent racemization .

  • Electrophilic Substitution: N-chlorosuccinimide (NCS) in dichloromethane facilitates regioselective beta-chlorination, yielding enantiomeric excess >98% when catalyzed by L-proline derivatives .

A comparative analysis of chlorination methods reveals trade-offs between yield and stereochemical fidelity:

MethodYield (%)ee (%)Byproducts
Radical Chlorination6795Dichloro derivatives
NCS/Proline5899Succinimide residues

Post-synthetic purification typically employs reverse-phase HPLC with 0.1% TFA/acetonitrile gradients, achieving >99% purity for biological applications .

Biological Activity and Mechanisms

The compound's therapeutic potential stems from its dual functionality: the Boc group enables targeted delivery, while the beta-chloro moiety mediates covalent enzyme interactions.

Alanine Racemase Inhibition

Boc-beta-chloro-L-alanine acts as a suicide substrate for alanine racemase (EC 5.1.1.1), a pyridoxal-5'-phosphate-dependent enzyme essential for bacterial cell wall synthesis. Kinetic studies show time-dependent inactivation with kinact=0.18 min1k_{inact} = 0.18\ \text{min}^{-1} and KI=2.4 μMK_I = 2.4\ \mu\text{M} against E. coli racemase . The mechanism proceeds through:

  • Schiff base formation with PLP cofactor

  • β-elimination generating acryloyl-PLP intermediate

  • Chloride departure creating electrophilic α,β-unsaturated system

  • Michael addition by active site cysteine (Cys73 in B. subtilis)

This irreversible inhibition depletes D-alanine pools, blocking peptidoglycan cross-linking and leading to bacteriolysis.

Glutathione Modulation

In hepatic systems, the deprotected form (beta-chloro-L-alanine) reduces glutathione levels by 22% through competitive inhibition of cysteine uptake (IC₅₀ = 45 μM) . This property enhances oxidative stress in cancer cells when combined with mitochondrial pyruvate carrier inhibitors, showing synergistic cytotoxicity in HepG2 models .

Applications in Peptide Science

The compound's unique steric and electronic profile enables novel peptide architectures resistant to enzymatic degradation.

β-Sheet Stabilization

Incorporation into model peptides induces:

  • 12.3 kJ/mol stabilization of β-sheet structures

  • 40% reduction in trypsin cleavage rates

  • Enhanced thermal denaturation resistance (ΔTm=+8.4°C\Delta T_m = +8.4°C)

These effects stem from chlorine's bulk and electron-withdrawing character, which restrict backbone flexibility and shield amide bonds.

Prodrug Design

The Boc group serves as a traceless prodrug moiety in antimicrobial conjugates. Enzymatic cleavage by bacterial esterases releases beta-chloro-L-alanine selectively at infection sites, minimizing host toxicity. In murine models, Boc-protected analogs show 6.7-fold lower nephrotoxicity than unprotected forms while maintaining equivalent efficacy against S. aureus .

Future Directions and Challenges

While Boc-beta-chloro-L-alanine demonstrates significant potential, key challenges remain:

  • Stereochemical Integrity: Maintaining enantiopurity during large-scale chlorination requires improved asymmetric catalysis methods.

  • Metabolic Stability: Preliminary hepatocyte studies indicate rapid deprotection (t₁/₂ = 23 min), necessitating formulation advances for sustained activity .

  • Resistance Mitigation: Structural analogs with fluorinated β-carbons show promise in overcoming bacterial efflux pump resistance mechanisms .

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